N-{(1Z)-3-(benzylamino)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide
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Overview
Description
N-{(1Z)-3-(benzylamino)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzylamino group, a dichlorophenyl-furan moiety, and a methylbenzamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-3-(benzylamino)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring is synthesized by reacting 2,5-dichlorophenylacetic acid with a suitable dehydrating agent.
Formation of the enone intermediate: The furan ring is then reacted with an appropriate aldehyde to form the enone intermediate.
Formation of the benzylamino group: The enone intermediate is reacted with benzylamine to introduce the benzylamino group.
Formation of the final compound: The benzylamino-enone intermediate is then reacted with 4-methylbenzoyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-3-(benzylamino)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{(1Z)-3-(benzylamino)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{(1Z)-3-(benzylamino)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{(1Z)-3-(benzylamino)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide: This compound is unique due to its specific combination of functional groups and structural features.
4,4’-Dichlorobenzophenone: A similar compound with a dichlorophenyl group, but lacking the furan and benzylamino groups.
Lemon Balm Compounds: Contain phenolic compounds with antioxidant properties, but differ significantly in structure and function.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C28H22Cl2N2O3 |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
N-[(Z)-3-(benzylamino)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C28H22Cl2N2O3/c1-18-7-9-20(10-8-18)27(33)32-25(28(34)31-17-19-5-3-2-4-6-19)16-22-12-14-26(35-22)23-15-21(29)11-13-24(23)30/h2-16H,17H2,1H3,(H,31,34)(H,32,33)/b25-16- |
InChI Key |
DMZDSTFKZRQLIJ-XYGWBWBKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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